Butyrylcarnitin

Übersicht

Beschreibung

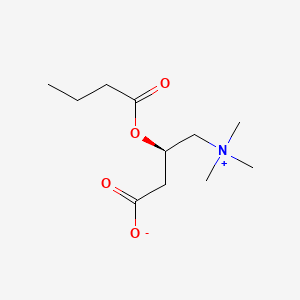

Acylcarnitines are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond . Butyrylcarnitine plays a crucial role in fatty acid metabolism and energy production, particularly in tissues with high energy demands such as skeletal and cardiac muscle .

Wissenschaftliche Forschungsanwendungen

Butyrylcarnitin hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: Wird bei der Herstellung von Nahrungsergänzungsmitteln eingesetzt, die den Energiestoffwechsel und die sportliche Leistung verbessern sollen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es den Transport von Fettsäuren in die Mitochondrienmatrix zur β-Oxidation erleichtert. Dieser Prozess beinhaltet die Umwandlung von Fettsäuren in Acyl-CoA-Derivate, die dann auf Carnitin übertragen werden, um Acylcarnitine zu bilden. This compound zielt speziell auf kurzkettige Fettsäuren ab und unterstützt deren Oxidation und Energieproduktion . Die beteiligten molekularen Pfade umfassen die Aktivierung von Enzymen wie Carnitin-Palmitoyltransferase I (CPT1) und Carnitin-Palmitoyltransferase II (CPT2).

Wirkmechanismus

Target of Action

Butyrylcarnitine is a type of acylcarnitine, which are formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine . The primary targets of butyrylcarnitine are associated with fatty acid oxidation disorders and organic acidemias . In these metabolic disorders, specific acylcarnitine species accumulate in a pattern that is characteristic for each disease .

Mode of Action

Butyrylcarnitine interacts with its targets through the process of fatty acid oxidation . It is an intermediate product of this metabolic pathway . The exact mechanism of how butyrylcarnitine affects myocardial disorders is yet to be explored .

Biochemical Pathways

Butyrylcarnitine is involved in the metabolic pathways of fatty acid oxidation and organic acidemias . Elevated levels of butyrylcarnitine can result from increased amounts of isobutyrylcarnitine or butyrylcarnitine, which derive from different metabolic pathways . Elevated isobutyrylcarnitine is associated with isobutyryl-CoA dehydrogenase deficiency, an inherited disorder of valine metabolism, while butyrylcarnitine is associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inherited disorder of short-chain fatty acid oxidation .

Pharmacokinetics

It is known that blood and urine concentrations of isobutyrylcarnitine, a compound similar to butyrylcarnitine, were quantified in healthy volunteers regarding intra- and interindividual variation and correlation with oct1 genotype and with pharmacokinetics of known oct1 substrates .

Result of Action

The molecular and cellular effects of butyrylcarnitine’s action are associated with various metabolic disorders. For instance, butyrylcarnitine is elevated in patients with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, in infants with acute acidosis and generalized muscle weakness, and in middle-aged patients with chronic myopathy localized in muscle .

Biochemische Analyse

Biochemical Properties

Butyrylcarnitine participates in biochemical reactions primarily related to fatty acid oxidation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inherited disorder of short-chain fatty acid oxidation .

Cellular Effects

Butyrylcarnitine influences cell function by affecting cellular metabolism. It is reported to be closely associated with the occurrence of diabetic cardiomyopathy (DCM), affecting myocardial disorders . It also influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Butyrylcarnitine primarily involves its role in fatty acid oxidation . It is an intermediate product of this process, and its levels can influence the efficiency of energy production in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Butyrylcarnitine can change over time. For instance, specific acylcarnitine species, including Butyrylcarnitine, accumulate in a pattern characteristic for each disease in cases of organic acidemias and fatty acid oxidation disorders .

Dosage Effects in Animal Models

The effects of Butyrylcarnitine vary with different dosages in animal models. For instance, proprietary synthetic lipoylcarnitine and butyrylcarnitine derivatives have been studied as potential therapies to minimize oxidative damage and maximize mitochondrial energy production in animal models of mitochondrial disease .

Metabolic Pathways

Butyrylcarnitine is involved in the metabolic pathway of fatty acid oxidation . It interacts with enzymes and cofactors within this pathway, and its levels can affect metabolic flux or metabolite levels .

Transport and Distribution

Butyrylcarnitine is transported and distributed within cells and tissues. It is associated with organic cation transporter 1 (OCT1) genotypes, with carriers of high-activity OCT1 genotypes having about 3-fold higher Butyrylcarnitine blood concentrations and 2-fold higher amounts of Butyrylcarnitine excreted in urine compared to deficient OCT1 .

Subcellular Localization

The subcellular localization of Butyrylcarnitine is primarily within the mitochondria, where it participates in fatty acid oxidation . Its activity or function can be influenced by its localization within specific compartments or organelles .

Vorbereitungsmethoden

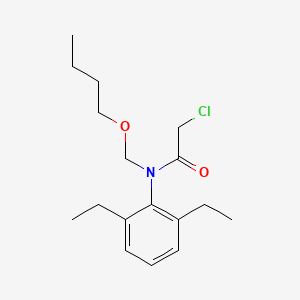

Synthetic Routes and Reaction Conditions: Butyrylcarnitine can be synthesized by transferring a butyryl group from coenzyme A to a molecule of L-carnitine. This reaction typically involves the use of butanoyl chloride and L-carnitine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of butyrylcarnitine involves similar synthetic routes but on a larger scale. The process includes the preparation of butyryl-L-carnitine chloride in methanol, followed by purification using techniques like ultra-performance liquid chromatography (UPLC) and tandem mass spectrometry (MS/MS) for quantification and quality control .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Butyrylcarnitin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Buttersäure und Carnitin oxidiert werden.

Hydrolyse: Die Esterbindung in this compound kann hydrolysiert werden, um Buttersäure und L-Carnitin zu ergeben.

Substitution: Die Butyrylgruppe kann unter bestimmten Bedingungen durch andere Acylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Hydrolyse: Saure oder basische Bedingungen können die Hydrolyse erleichtern, mit Reagenzien wie Salzsäure (HCl) oder Natriumhydroxid (NaOH).

Substitution: Reagenzien wie Acylchloride und Basen wie Triethylamin werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Buttersäure und Carnitin.

Hydrolyse: Buttersäure und L-Carnitin.

Substitution: Verschiedene Acylcarnitine, abhängig vom verwendeten Substituenten.

Vergleich Mit ähnlichen Verbindungen

Butyrylcarnitin ist unter den Acylcarnitinen einzigartig aufgrund seiner spezifischen Rolle im Stoffwechsel von kurzkettigen Fettsäuren. Ähnliche Verbindungen umfassen:

Isothis compound: Ist am Valin-Stoffwechsel beteiligt und mit einem Mangel an Isobutyryl-CoA-Dehydrogenase verbunden.

Glutarylcarnitin: Ist mit Glutarsäureämie Typ I verbunden und am Stoffwechsel von Lysin, Hydroxylysin und Tryptophan beteiligt.

Acetylcarnitin: Spielt eine Rolle im Stoffwechsel von Acetyl-CoA und ist an der Energieproduktion und Neurotransmittersynthese beteiligt.

This compound zeichnet sich durch seine spezifische Beteiligung an der Oxidation von kurzkettigen Fettsäuren und seine diagnostische Bedeutung bei Stoffwechselstörungen aus.

Eigenschaften

IUPAC Name |

(3R)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYFHHGCZUCMBN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180266 | |

| Record name | Butyrylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Butyrylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25576-40-3 | |

| Record name | Butyryl-L-carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25576-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyrylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025576403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyrylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyrylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

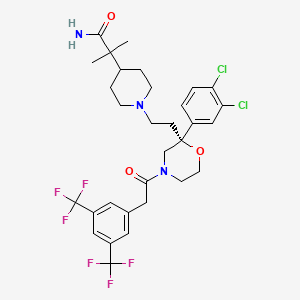

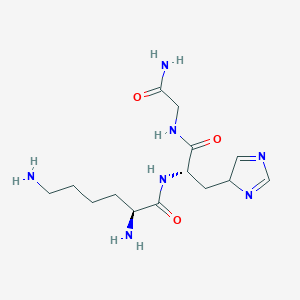

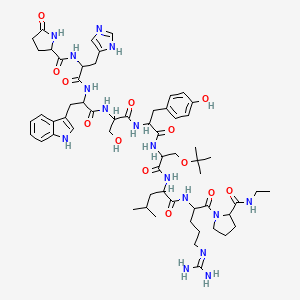

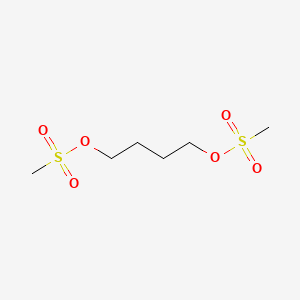

Feasible Synthetic Routes

Q1: What is the primary role of butyrylcarnitine in the body?

A1: Butyrylcarnitine is involved in the transport of butyryl-CoA, a product of fatty acid and amino acid metabolism, into the mitochondria for energy production via β-oxidation. []

Q2: How do butyrylcarnitine levels change in patients with inherited metabolic disorders?

A2: Elevated butyrylcarnitine levels in newborns can indicate short-chain acyl-CoA dehydrogenase deficiency (SCADD). [] This is because SCADD disrupts the breakdown of butyryl-CoA, leading to its accumulation and subsequent conversion to butyrylcarnitine. [, , ]

Q3: Can butyrylcarnitine levels help differentiate between SCADD and isobutyryl-CoA dehydrogenase deficiency (IBDD)?

A3: Yes. While both conditions elevate C4-acylcarnitine (comprising both butyrylcarnitine and isobutyrylcarnitine), specific ratios using butyrylcarnitine and other acylcarnitines can help differentiate them. [] For instance, ratios like C4/C0, C4/C5, and C4/C6 have shown robustness in distinguishing between SCADD, IBDD, and false positives. []

Q4: Is elevated butyrylcarnitine always indicative of a metabolic disorder?

A4: Not necessarily. Factors like maternal metformin treatment during pregnancy can lead to mildly elevated butyrylcarnitine in newborns without causing disease. []

Q5: How is butyrylcarnitine linked to cardiovascular disease?

A5: Research suggests that elevated butyrylcarnitine levels might be associated with an increased risk of cardiovascular disease in individuals with Type 2 Diabetes Mellitus. [] Further, in patients with heart failure, elevated butyrylcarnitine is part of a metabolic signature associated with poorer outcomes. []

Q6: How do butyrylcarnitine levels fluctuate in response to a ketogenic diet?

A6: Studies utilizing FDG-PET scans show that C4-OH butyrylcarnitine levels are inversely correlated with myocardial glucose uptake. [] This suggests increased ketone/fatty acid oxidation, and thus higher C4-OH butyrylcarnitine, during ketogenic states. []

Q7: Can butyrylcarnitine be used as a biomarker in other conditions?

A7: Research suggests potential roles for butyrylcarnitine as a biomarker in: * Intellectual disability: Elevated levels are observed in children with ID. [] * Chronic kidney disease: Elevated levels are found in pediatric patients. [] * Dampness-heat diarrhea in calves: Altered levels are associated with the condition. []

Q8: What analytical techniques are commonly used to measure butyrylcarnitine?

A8: The most common techniques are: * Tandem mass spectrometry (MS/MS) [, , , , , , ] * Liquid chromatography coupled with mass spectrometry (LC-MS) [, , , , , ] * Gas chromatography coupled with mass spectrometry (GC-MS) []

Q9: Why is MS/MS widely used for butyrylcarnitine analysis?

A9: MS/MS offers high sensitivity and specificity, allowing for the accurate quantification of butyrylcarnitine even at low concentrations in complex biological samples like blood spots. [, , ]

Q10: Are there any challenges in accurately measuring butyrylcarnitine?

A10: Yes, one challenge is the potential for falsely elevated C4-acylcarnitine (comprising both butyrylcarnitine and isobutyrylcarnitine) due to the presence of formiminoglutamate (FIGLU). [] Careful evaluation of results and further biochemical investigations are needed to confirm the diagnosis. [] Additionally, the use of D,L-octanoylcarnitine for blood-spot calibrators can lead to errors in measurement. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)